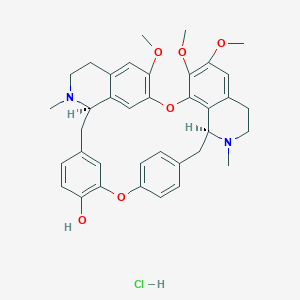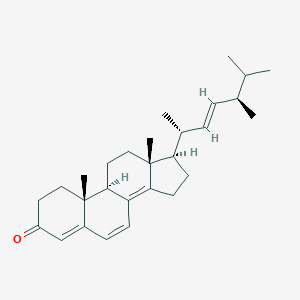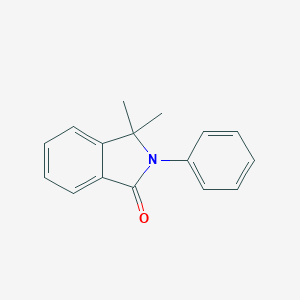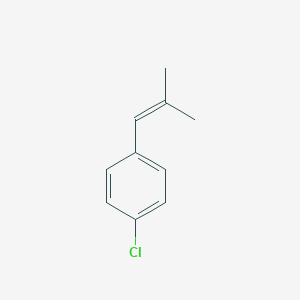
2-Bromo-2-méthoxyacétate de méthyle
Vue d'ensemble
Description
Methyl 2-bromo-2-methoxyacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy- substituted compounds, which can provide insights into the reactivity and properties of similar molecules. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, indicating the potential reactivity of methoxy groups in halogenated compounds .
Synthesis Analysis
The synthesis of related compounds often involves halogenation and subsequent reactions with methoxy groups. For example, the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, has been achieved through methylation of 6-bromo-2-naphthol with various methylating agents . Similarly, the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate from methyl 2-bromoacetate suggests that bromoacetates can be used as starting materials for the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of bromo- and methoxy- substituted compounds can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was determined, revealing interactions that form a dimer and a six-atom ring that is not planar . These findings can provide insights into the potential molecular structure of methyl 2-bromo-2-methoxyacetate.
Chemical Reactions Analysis
The reactivity of bromo- and methoxy- substituted compounds can vary depending on the other substituents present on the molecule. For example, 2-bromo-7-methoxytropone reacts with active methylene compounds to afford heptafulvene derivatives or coumarin derivatives, depending on the reactant . This suggests that methyl 2-bromo-2-methoxyacetate could potentially participate in reactions with active methylene compounds as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxy- substituted compounds can be influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid are formed principally by hydrogen bonds and Br⋯O or π–π interactions, which can affect their melting points, solubility, and other physical properties . These interactions could be relevant to the properties of methyl 2-bromo-2-methoxyacetate as well.
Applications De Recherche Scientifique
Synthèse organique
Le « 2-bromo-2-méthoxyacétate de méthyle » est souvent utilisé comme réactif en synthèse organique . Il peut participer à diverses réactions pour former différents composés, contribuant à la complexité et à la diversité des molécules organiques .
Synthèse d'haloethers vicinaux
Ce composé joue un rôle crucial dans la synthèse de nouveaux haloethers vicinaux portant un groupe malononitrile . Par exemple, il a été utilisé dans la synthèse du 2-bromo-2-(méthoxy(phényl)méthyl)malononitrile et du 2-iodo-2-(méthoxy(phényl)méthyl)malononitrile .
Difonctionalisation des oléfines
Le « this compound » peut être utilisé dans la difonctionalisation des oléfines . Ce processus est une stratégie attrayante pour augmenter rapidement la complexité moléculaire à partir de matières premières abondantes et bon marché .
Blocs de construction en synthèse organique
Le composé a le potentiel d'être un bloc de construction en synthèse organique . Il peut être facilement converti en quantités de dérivés fonctionnels utiles via une substitution nucléophile intermoléculaire ou intramoléculaire des halogènes .
Synthèse de dérivés de β, β-dicyanostyrène
Le « this compound » peut être utilisé dans la synthèse de dérivés de β, β-dicyanostyrène . Ces dérivés sont une sorte de matière première réactionnelle contenant un groupe multifonctionnel qui peut être converti en structures squelettiques dans les médicaments et les produits naturels <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-bromo-2-methoxyacetate is a chemical compound that primarily targets the benzoxazinone group within the structure of certain biochemical pathways . This group plays a crucial role in the synthesis of DIMBOA , a compound that acts as an antifungal and antialgal agent in crops .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another. In the case of Methyl 2-bromo-2-methoxyacetate, it acts as an alkylating agent, transferring its alkyl group to the benzoxazinone group .
Biochemical Pathways
Methyl 2-bromo-2-methoxyacetate affects the biochemical pathways involved in the synthesis of DIMBOA . The compound’s alkylation of the benzoxazinone group results in the production of alkylated carbene complexes . These complexes are key intermediates in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol , which suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues.
Result of Action
The primary result of Methyl 2-bromo-2-methoxyacetate’s action is the production of DIMBOA , which has antifungal and antialgal effects . This makes the compound valuable in agricultural applications, particularly in the protection of crops.
Action Environment
The efficacy and stability of Methyl 2-bromo-2-methoxyacetate can be influenced by various environmental factors. For instance, the compound’s solubility in chloroform and methanol suggests that its action may be affected by the presence of these solvents. Additionally, the Suzuki–Miyaura coupling reaction, in which the compound plays a role, is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action may be stable under a wide range of conditions.
Propriétés
IUPAC Name |
methyl 2-bromo-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFFKVMWDJCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)








